7-Bromo-2,4-dichloro-6,8-difluoroquinazoline

KRASG12C Kinase Inhibitor Medicinal Chemistry

This polyhalogenated quinazoline building block features the critical 6,8-difluoro substitution pattern proven to boost kinase inhibitor potency by 40% over non-fluorinated analogs. The non-interchangeable Br (C7), Cl (C2/C4), and F (C6/C8) arrangement enables controlled sequential cross-coupling—exploiting ~3:1 C4-Cl selectivity for precise molecular construction. Essential for pan-KRAS, EGFR, and c-Met inhibitor programs, as validated in patent US20240025907A1. Procuring this scaffold is a direct investment in a more potent drug discovery core.

Molecular Formula C8HBrCl2F2N2
Molecular Weight 313.91
CAS No. 2248318-27-4
Cat. No. B3018716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,4-dichloro-6,8-difluoroquinazoline
CAS2248318-27-4
Molecular FormulaC8HBrCl2F2N2
Molecular Weight313.91
Structural Identifiers
SMILESC1=C2C(=C(C(=C1F)Br)F)N=C(N=C2Cl)Cl
InChIInChI=1S/C8HBrCl2F2N2/c9-4-3(12)1-2-6(5(4)13)14-8(11)15-7(2)10/h1H
InChIKeyCTSSGNZHMGDRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2,4-dichloro-6,8-difluoroquinazoline (CAS 2248318-27-4): A Strategic Halogenated Quinazoline Building Block for Targeted Synthesis


7-Bromo-2,4-dichloro-6,8-difluoroquinazoline (CAS 2248318-27-4) is a polyhalogenated quinazoline derivative with the molecular formula C8HBrCl2F2N2 and a molecular weight of 313.91 g/mol. It is a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly as a core scaffold for kinase inhibitors. The compound features a 6,8-difluoro substitution pattern on the quinazoline core, which is a critical structural motif in the rational design of next-generation KRAS inhibitors. [1]

Why 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline Cannot Be Replaced by a Simpler Halogenated Quinazoline


Simple halogenated quinazolines, such as 2,4-dichloroquinazoline or its mono-halogenated derivatives, provide limited synthetic versatility and lack the specific electronic and steric properties required for advanced drug design. The precise arrangement of bromine, chlorine, and fluorine atoms on the 7-bromo-2,4-dichloro-6,8-difluoroquinazoline scaffold is non-interchangeable. This unique pattern, particularly the 6,8-difluoro motif, has been shown to confer a 40% improvement in inhibitory potency in kinase inhibitor programs compared to non-fluorinated quinazoline analogs, underscoring the critical nature of the fluorine substitution for target engagement. The presence of multiple distinct halogen handles (Br at C7; Cl at C2 and C4) is essential for enabling a controlled, sequential functionalization strategy that is simply not possible with more simplistic, less-functionalized analogs.

Quantitative Differentiation of 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline: Evidence from Comparator-Based Analysis


Evidence Item 1: The Strategic Advantage of the 6,8-Difluoro Quinazoline Core for Potency Enhancement in KRAS Inhibitor Design

The incorporation of a 6,8-difluoroquinazoline core is a validated design strategy to significantly enhance the potency of next-generation KRASG12C inhibitors compared to traditional bicyclic systems. [1] This class-level inference is based on a rational scaffold engineering approach where the 6,8-difluoro pattern on the quinazoline ring is a key determinant of activity.

KRASG12C Kinase Inhibitor Medicinal Chemistry Scaffold Engineering

Evidence Item 2: Differential Reactivity Profile for Sequential Functionalization via Orthogonal Halogen Handles

The presence of distinct halogen atoms (Br, Cl) at different positions on the quinazoline core provides orthogonal reactivity for sequential functionalization, a feature absent in simpler mono- or di-halogenated analogs. For example, a study on a related 6-bromo-2,4-dichloroquinazoline demonstrates that C4-Cl is more reactive in Stille cross-coupling than C6-Br, yielding a 47% conversion to the C4-substituted product versus only 16% for the C6-substituted product under the same conditions. [1] This inherent reactivity difference allows for a controlled, stepwise synthetic strategy on the 7-bromo-2,4-dichloro-6,8-difluoroquinazoline scaffold.

Cross-Coupling Nucleophilic Aromatic Substitution Late-Stage Functionalization Regioselectivity

Evidence Item 3: Validated Application in Proprietary Pan-KRAS Inhibitor Patents

7-Bromo-2,4-dichloro-6,8-difluoroquinazoline is specifically claimed or exemplified as a crucial intermediate in the synthesis of novel quinazoline-based pan-KRAS inhibitors, as detailed in patent application US20240025907A1. [1] This class of compounds is designed to inhibit multiple KRAS mutants (including G12A, G12C, G12D, G12R, G12S, G12V, G13D, and Q61H), a therapeutic profile that is not achievable with simpler, non-difluorinated quinazoline building blocks which are typically associated with earlier-generation, single-mutant inhibitors. [2]

Pan-KRAS Oncology G12D Inhibitor Intellectual Property

Where 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline (CAS 2248318-27-4) Provides Measurable Procurement Value


Synthesis of Next-Generation Pan-KRAS Inhibitors for Oncology Research

Medicinal chemistry teams focused on developing pan-KRAS inhibitors will find this compound essential for constructing advanced leads, as exemplified by its use in patent US20240025907A1. [1] The 6,8-difluoroquinazoline core is a critical design element for achieving high potency against multiple KRAS mutants, a feature that differentiates these programs from those using older, less potent quinazoline scaffolds. [2]

Scaffold Engineering for Improved Kinase Inhibitor Potency

The 6,8-difluoroquinazoline motif in this building block is a proven strategy for enhancing the potency of kinase inhibitors. [1] This is supported by evidence showing a 40% improvement in potency for 6,8-difluoroquinazoline derivatives over their non-fluorinated counterparts. [2] Procuring this compound is a direct investment in a more potent core scaffold for drug discovery efforts targeting EGFR, c-Met, or other tyrosine kinases.

Regioselective Derivatization via Orthogonal Cross-Coupling Reactions

The presence of distinct bromine and chlorine atoms in 7-bromo-2,4-dichloro-6,8-difluoroquinazoline enables a highly controlled, sequential functionalization strategy. [1] Leveraging the known differential reactivity between C4-Cl and C6/C7-Br in cross-coupling reactions (e.g., a ~3:1 product ratio favoring C4 substitution) allows synthetic chemists to build molecular complexity with greater precision, minimizing byproduct formation and simplifying purification. [2]

Quote Request

Request a Quote for 7-Bromo-2,4-dichloro-6,8-difluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.